1-benzyl-N-methyl-1H-indole-3-carboxamide
Description
1-Benzyl-N-methyl-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group, a methyl group, and a carboxamide group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-N-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-18-17(20)15-12-19(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h2-10,12H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQIZUQJGACHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-methyl-1H-indole-3-carboxamide typically involves several steps:
Methylation of Indole: The indole nucleus is first methylated to form 1-methylindole.
Benzylation: The methylated indole is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-N-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives.
Scientific Research Applications
1-Benzyl-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases and disorders.
Industry: The compound finds applications in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-N-methyl-1H-indole-3-carboxamide can be compared with other similar indole derivatives, such as:
1-Methyl-1H-indole-3-carboxamide: Lacks the benzyl group, resulting in different biological activities and properties.
1-Benzyl-1H-indole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and interaction with biological targets.
1-Benzyl-N-methyl-1H-indole-2-carboxamide: The carboxamide group is positioned differently, leading to variations in chemical and biological behavior .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
